

Physical and chemical properties of acetovanillone benzyl ether

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(4-(Benzyl)-3-methoxyphenyl)ethanone
Cat. No.:	B030034

[Get Quote](#)

An In-depth Technical Guide to Acetovanillone Benzyl Ether

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of acetovanillone benzyl ether (CAS No. 1835-11-6), a key organic compound utilized in pharmaceutical research and development. The document delineates its fundamental physicochemical properties, detailed synthesis protocols, analytical characterization, and primary applications. Emphasis is placed on the practical insights and causal reasoning behind experimental methodologies, grounded in authoritative scientific data. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for applications ranging from analytical standard development to synthetic chemistry.

Introduction and Significance

Acetovanillone benzyl ether, systematically named 1-[3-Methoxy-4-(phenylmethoxy)phenyl]ethanone, is an aromatic ketone and a derivative of acetovanillone.^[1] Its molecular structure incorporates the core of acetovanillone, a naturally occurring compound known for its anti-inflammatory properties, with a benzyl ether protecting group.^[3] This structural modification is crucial in multi-step organic syntheses, where protecting the phenolic hydroxyl group of acetovanillone is necessary to prevent unwanted side reactions.

The primary role of acetovanillone benzyl ether is in the pharmaceutical industry, where it serves as a high-purity reference standard for analytical method development, validation, and quality control of active pharmaceutical ingredients (APIs).^{[4][5]} Its well-characterized nature makes it an indispensable tool for ensuring the accuracy and reliability of analytical techniques such as HPLC, LC-MS, and GC.^[4] Furthermore, it functions as a critical building block in the synthesis of novel, potentially bioactive molecules.^[6]

Chemical Structure:

(Representation of 1-[3-Methoxy-4-(phenylmethoxy)phenyl]ethanone)

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its handling, application, and behavior in various systems. The properties of acetovanillone benzyl ether are summarized below.

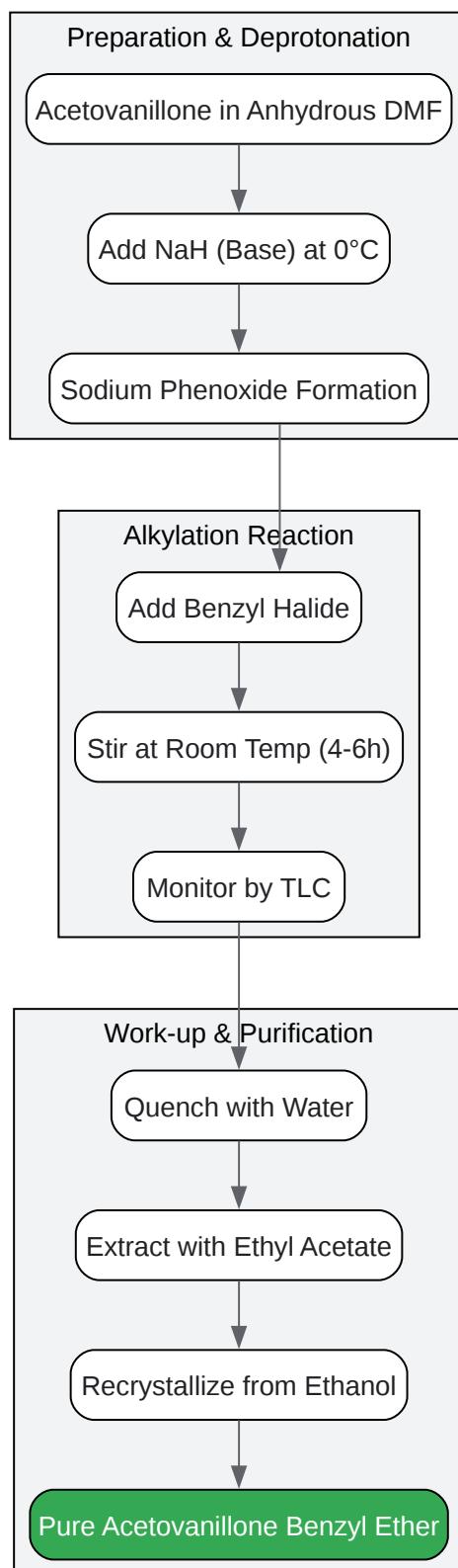
Property	Value	Source(s)
CAS Number	1835-11-6	[1] [4] [5] [7]
Molecular Formula	C ₁₆ H ₁₆ O ₃	[5] [7]
Molecular Weight	256.30 g/mol	[4] [5] [7]
Synonyms	1-(4-Benzyloxy-3-methoxyphenyl)ethanone; 4'-(BenzylOxy)-3'-methoxyacetophenone	[1] [2] [8]
Appearance	White to pale yellow solid (inferred from related compounds)	[6] [9]
Melting Point	Not explicitly available; related derivatives melt in the 134-138 °C range.	[6]
Solubility	Low solubility in water is expected due to the aromatic and ether functionalities.	[9] [10]

Synthesis and Purification

The most common and efficient method for preparing acetovanillone benzyl ether is through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of acetovanillone to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic benzyl halide.

Causality in Experimental Design

- **Choice of Base (NaH):** Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating the phenolic hydroxyl group without competing in the subsequent nucleophilic substitution. Its use drives the reaction to completion.
- **Solvent (DMF):** A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected because it effectively solvates the sodium cation, leaving the phenoxide anion highly


reactive. It also has a high boiling point, allowing for flexibility in reaction temperature if needed.

- Reaction Monitoring (TLC): Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the disappearance of the starting material (acetovanillone) and the appearance of the product, confirming the reaction's progression towards completion.[6]

Experimental Protocol: Synthesis of Acetovanillone Benzyl Ether

- Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetovanillone (1.0 equivalent).
- Solvation: Dissolve the acetovanillone in anhydrous DMF.
- Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise to the solution at 0 °C (ice bath) to control the exothermic reaction and hydrogen gas evolution.
- Activation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium phenoxide.
- Alkylation: Add benzyl chloride or benzyl bromide (1.0 equivalent), dissolved in a small amount of anhydrous DMF, dropwise to the reaction mixture.
- Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of acetovanillone.[6]
- Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.[6]

Synthesis Workflow Diagram

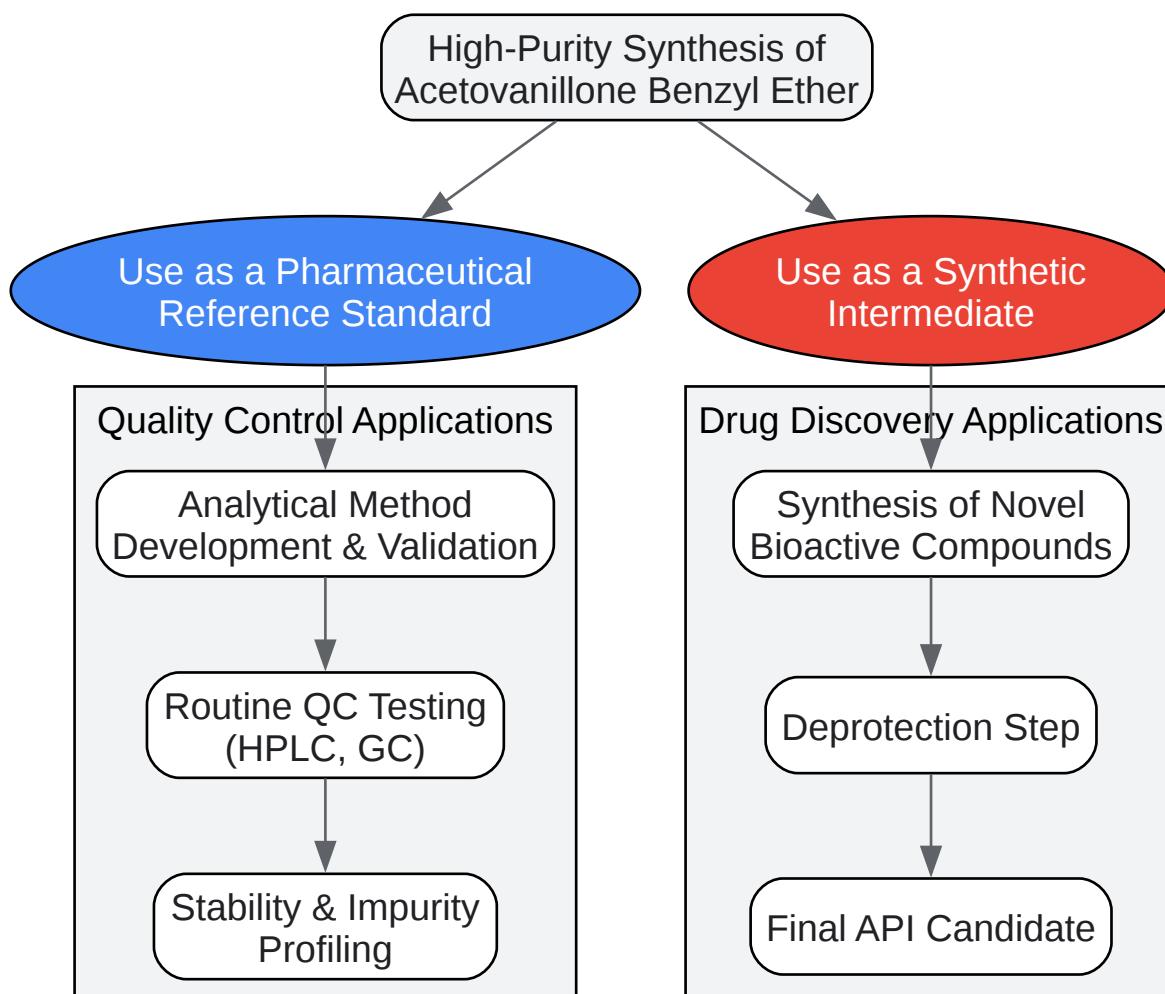
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of acetovanillone benzyl ether.

Analytical Characterization

Structural elucidation and purity assessment are achieved through a combination of spectroscopic techniques. The expected spectral data, based on analyses of closely related derivatives, provide a fingerprint for the compound's identity.[6]

Technique	Characteristic Peaks / Signals	Interpretation
FT-IR	~3035 cm ⁻¹ ~2950 cm ⁻¹ ~1670 cm ⁻¹ ~1250 & 1050 cm ⁻¹	Aromatic C-H stretch Aliphatic C-H stretch Conjugated Ketone (C=O) stretch[6] Aryl-Alkyl Ether (C-O) stretch[11]
¹ H NMR	~2.5 ppm (s, 3H)~3.8 ppm (s, 3H)~5.2 ppm (s, 2H)~7.1-7.6 ppm (m)	Acetyl group (-COCH ₃) Methoxy group (-OCH ₃) Benzylic protons (-OCH ₂ -Ph)[6] Aromatic protons
¹³ C NMR	~27 ppm~56 ppm~70 ppm~110-153 ppm~197 ppm	Acetyl carbon (-COCH ₃) Methoxy carbon (-OCH ₃) Benzylic carbon (-OCH ₂ -Ph) Aromatic carbons Ketone carbonyl carbon (C=O)[6]
Mass Spec.	m/z ≈ 256.3	Corresponds to the molecular ion [M] ⁺ , confirming the molecular weight.


Applications in Research and Drug Development

Acetovanillone benzyl ether is not typically an active pharmaceutical ingredient itself but rather a critical ancillary material in the pharmaceutical pipeline.

- Pharmaceutical Reference Standard: It is manufactured to high purity and rigorously tested, serving as a benchmark for identifying and quantifying impurities in drug substances.[4][5]

- Method Development: Its consistent and reliable purity is essential for developing and validating analytical methods (e.g., HPLC, GC) used for routine quality control and stability testing of APIs.^[4]
- Synthetic Intermediate: As a protected form of acetovanillone, it is a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates where the phenolic hydroxyl needs to be unmasked in a later synthetic step.^[6]

Logical Flow of Application

[Click to download full resolution via product page](#)

Caption: Key applications of acetovanillone benzyl ether.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical compound. The following guidelines are based on available Material Safety Data Sheets (MSDS).[\[5\]](#)[\[8\]](#)[\[10\]](#)

- Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (inspected prior to use), and a lab coat.[\[8\]](#)
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[\[5\]](#)[\[8\]](#)
- First Aid:
 - Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[\[8\]](#)
 - Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes.[\[8\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[8\]](#)
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[8\]](#)
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Some suppliers recommend refrigerated storage conditions.[\[8\]](#)[\[10\]](#)
- Disposal: Dispose of the material and its container through a licensed hazardous material disposal company, in accordance with all federal and local regulations.[\[8\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. alentrис.org [alentrис.org]
- 3. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetovanillone Benzyl Ether - SRIRAMCHEM [sriramchem.com]
- 5. Acetovanillone Benzyl Ether | CAS No: 1835-11-6 [aquigenbio.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Acetovanillone Benzyl Ether | 1835-11-6 | SynZeal [synzeal.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Page loading... [wap.guidechem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- To cite this document: BenchChem. [Physical and chemical properties of acetovanillone benzyl ether]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030034#physical-and-chemical-properties-of-acetovanillone-benzyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com